1-Hexyl-4-{2-[2-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide
Description
1-Hexyl-4-{2-[2-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide is a quaternary pyridinium salt featuring a hydrazinyl-acetamide-indole pharmacophore. Its structure combines a hexyl chain at the pyridinium nitrogen, a hydrazinyl linker, and a hydroxyethylamino-oxoacetyl group, distinguishing it from related antimicrobial agents . The ionic iodide counterion enhances aqueous solubility, while the hexyl substituent may improve lipid membrane penetration .
Properties
CAS No. |
329183-20-2 |
|---|---|
Molecular Formula |
C23H33IN4O3 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(1-hexylpyridin-1-ium-4-yl)ethyl]phenyl]hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide;iodide |
InChI |
InChI=1S/C23H32N4O3.HI/c1-2-3-4-7-15-27-16-12-19(13-17-27)10-11-20-8-5-6-9-21(20)25-26-23(30)22(29)24-14-18-28;/h5-6,8-9,12-13,16-17,28H,2-4,7,10-11,14-15,18H2,1H3,(H2-,24,25,26,29,30);1H |
InChI Key |
AOIUFBQKKNYYIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)CCC2=CC=CC=C2NNC(=O)C(=O)NCCO.[I-] |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
1-Hexyl-4-{2-[2-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide features a pyridinium core, which is often associated with various biological activities, including antimicrobial and anticancer properties. The hydrazine moiety contributes to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing hydrazine derivatives exhibit significant antimicrobial properties. For instance, hydrazones have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Hydrazine derivatives have been studied for their anticancer properties. A notable study demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process . The presence of the pyridinium structure may enhance this effect by facilitating cellular uptake and interaction with DNA or other critical cellular targets.
Case Studies
- Antimalarial Activity : A related hydrazone compound was tested for its antimalarial activity against Plasmodium falciparum. Results showed significant suppression of parasite growth in vitro and prolonged survival in infected murine models .
- Cytotoxicity Tests : In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that these compounds can effectively inhibit cell proliferation, suggesting their potential use as chemotherapeutic agents .
The biological activity of 1-Hexyl-4-{2-[2-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide may involve several mechanisms:
- DNA Intercalation : Compounds with aromatic structures can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Ionic nature improves solubility over neutral analogs (e.g., 5a–h, 6), which require organic solvents for dissolution .
Antimicrobial Activity
While direct MIC data for the target compound is unavailable, structurally related glyoxylamides (5a–l) exhibit broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans . The hexyl group may enhance penetration through bacterial membranes, akin to lipophilic side chains in coumarin-acetamide derivatives (). However, excessive hydrophobicity (e.g., hexyl vs. ethyl) could reduce water compatibility, necessitating formulation optimization .
Molecular Docking and Mechanism
AutoDock4 studies () on analogs reveal that the hydrazinyl-acetamide moiety binds to microbial enzyme active sites (e.g., C. albicans CYP51). The pyridinium group in the target compound may engage in ionic interactions with negatively charged residues, while the hexyl chain occupies hydrophobic pockets inaccessible to smaller substituents (e.g., Cl, Br in 5f–h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
